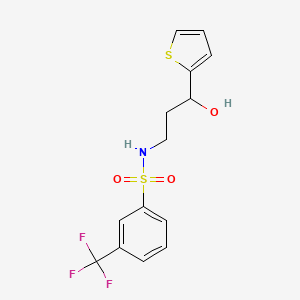

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a thiophene moiety and a trifluoromethyl-substituted benzene ring. The compound features a hydroxy group at the 3-position of the propyl chain, which may enhance solubility through hydrogen bonding, and a thiophen-2-yl group, a heterocyclic aromatic system known for contributing to bioactivity in medicinal chemistry . The trifluoromethyl (-CF₃) group on the benzenesulfonamide moiety is a common pharmacophore in drug design, conferring metabolic stability and increased lipophilicity .

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S2/c15-14(16,17)10-3-1-4-11(9-10)23(20,21)18-7-6-12(19)13-5-2-8-22-13/h1-5,8-9,12,18-19H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNOGNKVGDLRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the thiophene derivative: Starting with thiophene, a Friedel-Crafts acylation can be performed to introduce the propyl group.

Hydroxylation: The propyl group is then hydroxylated to form the 3-hydroxypropyl derivative.

Sulfonamide formation: The hydroxylated thiophene derivative is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology and Medicine

Drug Development: The compound’s sulfonamide moiety is a common pharmacophore in medicinal chemistry, making it a candidate for drug development.

Biological Probes: Used in the design of probes for studying biological systems.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (2aa)

- Structure : Differs by the presence of a 3-oxo group (instead of 3-hydroxy) and a phenylsulfonyl substituent.

- Synthesis : Synthesized in 48% yield via column chromatography, indicating moderate synthetic efficiency for sulfonamide-thiophene hybrids .

- Bioactivity: Not reported in the evidence, but the oxo group may reduce solubility compared to the hydroxy group in the target compound.

2.1.2 (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)

- Structure: Contains a conjugated enamino linker and a thiazole substituent instead of the trifluoromethyl group.

- Bioactivity : Exhibits an IC₅₀ of 10.25 μM against human breast cancer cells, surpassing doxorubicin (IC₅₀ ~30 μM) .

- Key Feature : The thiazole moiety may enhance target binding via π-π interactions, while the absence of -CF₃ could reduce metabolic stability .

Functional Group Impact

Physicochemical and ADME Properties

- Solubility: The 3-hydroxy group may improve aqueous solubility relative to oxo or methylamino substituents (e.g., Impurity B in ) .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent sulfonamide coupling reactions. Specific synthetic pathways may vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial against Gram-positive bacteria |

| Related Compound A | 15.625 | Antistaphylococcal |

| Related Compound B | 31.25 | Antienterococcal |

Anti-inflammatory Activity

In vitro studies have shown that similar compounds exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. For instance, derivatives were tested for their ability to reduce TNF-alpha levels in macrophages.

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity was measured using DPPH and ABTS assays.

4. In Silico Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions with target proteins involved in inflammation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of sulfonamide derivatives, including our compound of interest, were evaluated against clinical isolates of MRSA. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of the compound significantly reduced edema in paw inflammation models, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic steps for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis involves:

- Sulfonamide Core Formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a hydroxylamine derivative under basic conditions (e.g., NaH/THF) to form the sulfonamide backbone.

- Thiophene Incorporation : Introducing the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) .

- Purification : Column chromatography (silica gel, petroleum ether/dichloromethane) or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, including thiophene ring protons (δ 6.5–7.5 ppm) and trifluoromethyl group signals (δ ~120 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~421.4 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the sulfonamide group and hydroxyl moiety .

Q. How can reaction conditions be optimized for introducing the thiophene moiety?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.

- Catalysts : Pd(PPh) for Suzuki-Miyaura couplings to attach thiophene rings .

- Temperature Control : Reactions often require 60–80°C for 12–24 hours to achieve >70% yield .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen atoms with high electron density) .

- Molecular Docking : Simulates interactions with biological targets (e.g., bacterial dihydropteroate synthase) to prioritize enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing trifluoromethyl with methoxy) to isolate functional group contributions .

- Assay Standardization : Use isogenic bacterial strains or neuronal cell lines with controlled expression of target enzymes to reduce variability .

Q. How do kinetic studies elucidate reaction mechanisms for sulfonamide derivatives?

- Rate Determination : Monitor reaction progress via HPLC to calculate activation energy (e.g., ~50 kJ/mol for nucleophilic substitutions) .

- Isotopic Labeling : O tracing in hydrolysis reactions confirms whether cleavage occurs at the S–N bond or aryl-sulfonyl bond .

Q. What role does the trifluoromethyl group play in modulating electronic properties?

- Electron-Withdrawing Effect : The –CF group stabilizes the sulfonamide’s negative charge, enhancing solubility and enzyme binding via dipole interactions .

- Lipophilicity Impact : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in cellular assays .

Methodological Guidance

- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) .

- Scale-Up Challenges : Transitioning from lab-scale batch reactions to continuous flow systems requires optimizing residence time and catalyst recycling to maintain >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.